Vatalanib dihydrochloride

Vue d'ensemble

Description

Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .

Molecular Structure Analysis

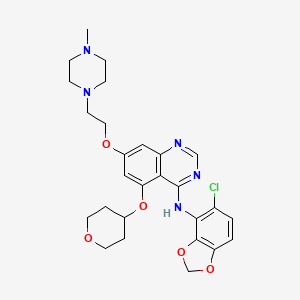

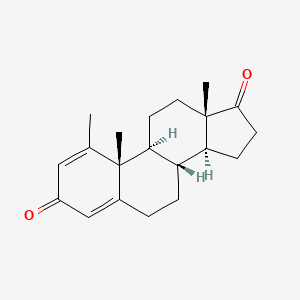

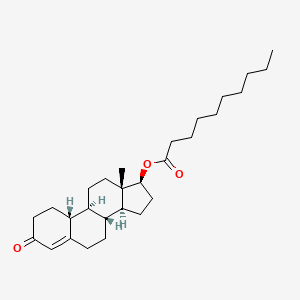

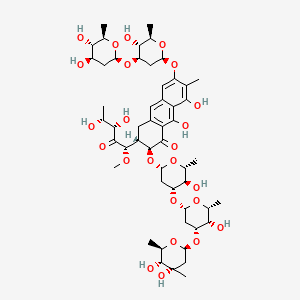

The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .Chemical Reactions Analysis

Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .Physical And Chemical Properties Analysis

Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .Applications De Recherche Scientifique

Vatalanib Dihydrochloride: Scientific Research Applications

Anti-Angiogenic Therapy: Vatalanib dihydrochloride is primarily used as an anti-angiogenic agent. It targets receptor tyrosine kinase VEGFR, which is crucial for blood vessel formation. This makes it a potential treatment for diseases where angiogenesis is a factor, such as cancer .

Cancer Research: In cancer research, vatalanib has been studied for its efficacy in combination with chemotherapy. It has shown promise in colorectal cancer studies, where serum lactate dehydrogenase (LDH) levels may predict the effectiveness of the treatment .

Advanced Solid Tumors: Vatalanib is being evaluated for safety and efficacy in patients with advanced solid tumors. Studies are exploring its use alongside everolimus, another cancer drug, and the role of dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a predictive biomarker .

Combination Therapy: Research has also focused on the combination of vatalanib with other drugs, such as pemetrexed disodium, to evaluate safety, tolerability, and biological activity in treating advanced solid tumors .

Mécanisme D'action

Target of Action

Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .

Mode of Action

Vatalanib dihydrochloride exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .

Biochemical Pathways

By inhibiting VEGFRs, vatalanib dihydrochloride disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .

Pharmacokinetics

Vatalanib dihydrochloride is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .

Result of Action

The inhibition of VEGFRs by vatalanib dihydrochloride leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .

Orientations Futures

Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUQEHCMDUSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049073 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vatalanib dihydrochloride | |

CAS RN |

212141-51-0 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

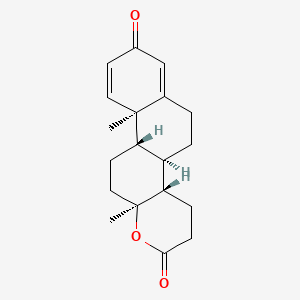

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)

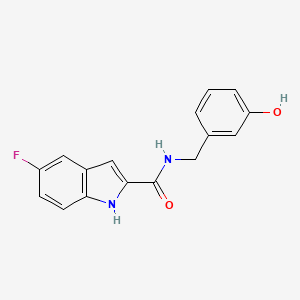

![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)